4-bromothieno[2,3-b]pyridine

Medicinal Chemistry Process Chemistry Halogenation

4-Bromothieno[2,3-b]pyridine (CAS 1305208-22-3) is a heterocyclic building block featuring a bromine atom at the 4-position of the thieno[2,3-b]pyridine scaffold. This core is a recognized privileged structure in medicinal chemistry, serving as a bioisostere for pyrrolo[2,3-b]pyridine and forming the basis of numerous kinase inhibitors and antiparasitic agents.

Molecular Formula C7H4BrNS
Molecular Weight 214.08 g/mol
CAS No. 1305208-22-3
Cat. No. B6589361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromothieno[2,3-b]pyridine
CAS1305208-22-3
Molecular FormulaC7H4BrNS
Molecular Weight214.08 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)C=CS2
InChIInChI=1S/C7H4BrNS/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H
InChIKeyPWKPAIVHIHDYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromothieno[2,3-b]pyridine (CAS 1305208-22-3): A Versatile Heterocyclic Building Block for Kinase-Focused Drug Discovery


4-Bromothieno[2,3-b]pyridine (CAS 1305208-22-3) is a heterocyclic building block featuring a bromine atom at the 4-position of the thieno[2,3-b]pyridine scaffold. This core is a recognized privileged structure in medicinal chemistry, serving as a bioisostere for pyrrolo[2,3-b]pyridine and forming the basis of numerous kinase inhibitors and antiparasitic agents [1]. Its primary utility lies in its role as a synthetic intermediate for palladium-catalyzed cross-coupling reactions, enabling rapid diversification for structure-activity relationship (SAR) studies [1].

Why 4-Bromothieno[2,3-b]pyridine Cannot Be Simply Replaced by Other Halogenated Thienopyridine Isomers


The substitution position and halogen identity on the thieno[2,3-b]pyridine core critically dictate both synthetic accessibility and downstream reactivity. Simply substituting 4-bromothieno[2,3-b]pyridine with a chloro analog, another bromo isomer, or an unsubstituted parent scaffold leads to dramatically different outcomes in key drug-discovery workflows. Regioselective introduction of bromine at the 4-position is uniquely enabled by a mild N-oxide activation method, whereas chlorination methods yield isomeric mixtures in low yield [1]. Furthermore, the C–Br bond at the 4-position undergoes Suzuki–Miyaura coupling with far higher efficiency than the corresponding C–Cl bond, which is essentially unreactive under standard conditions [1]. These differences directly impact the speed, cost, and success rate of SAR exploration campaigns.

Quantitative Differentiation of 4-Bromothieno[2,3-b]pyridine Against Closest Analogs


4-Bromo vs. 4-Chloro: Regioselective Synthesis Yield Confers Decisive Procurement Advantage

Direct bromination of thieno[2,3-b]pyridine using an N-oxide activation method with triflic anhydride (Tf₂O) delivers 4-bromothieno[2,3-b]pyridine in 87% isolated yield with >98:2 regioselectivity for the 4-position. In stark contrast, the previously reported chlorination method (POCl₃) of the same parent scaffold produces a 1.7:1 mixture of 4-chloro and 6-chloro regioisomers in a combined yield of only 20% [1]. This difference of 67 percentage points in yield and the absence of isomeric contamination makes the bromo compound the only practical choice for library synthesis.

Medicinal Chemistry Process Chemistry Halogenation

Suzuki–Miyaura Coupling Efficiency: 4-Bromo Outperforms 4-Chloro by Enabling High-Yield C–C Bond Formation

Under identical Suzuki–Miyaura conditions (XPhos Pd G2 precatalyst, K₃PO₄, 1,4-dioxane/water, rt), 4-bromothieno[2,3-b]pyridine couples with phenylboronic acid pinacol ester to afford the 4-phenyl product in 85% yield. The corresponding 4-chlorothieno[2,3-b]pyridine, when subjected to the same reaction conditions, shows no detectable product formation (0% yield) [1]. This demonstrates that the C–Br bond at the 4-position is uniquely activated for palladium-catalyzed cross-coupling, whereas the C–Cl bond is completely inert under these standard conditions.

Cross-Coupling Synthetic Chemistry Building Blocks

Buchwald–Hartwig Amination: 4-Bromo Enables Direct C–N Bond Formation in 84% Yield

4-Bromothieno[2,3-b]pyridine undergoes Buchwald–Hartwig amination with piperidine using BrettPhos Pd G3 precatalyst and LiHMDS as base in THF at 65 °C, providing the 4-piperidinyl product in 84% isolated yield [1]. No comparable amination data are available for the 4-chloro or 4-unsubstituted analogs under these conditions, but the reactivity trend established by the Suzuki coupling data (C–Br >> C–Cl) supports the conclusion that the bromo analog is uniquely suited for this transformation. This establishes 4-bromothieno[2,3-b]pyridine as a versatile dual-purpose building block for both C–C and C–N bond-forming reactions at the 4-position [1].

Amination C–N Coupling Drug Discovery

Optimal Application Scenarios for 4-Bromothieno[2,3-b]pyridine in Drug Discovery and Chemical Biology


Parallel Library Synthesis of 4-Arylthieno[2,3-b]pyridine Kinase Inhibitors

The high and consistent Suzuki coupling yield (85%) of 4-bromothieno[2,3-b]pyridine with aryl boronic esters makes it an ideal substrate for parallel synthesis. Multiple aryl groups can be introduced in a single batch to generate focused libraries for kinase inhibitor screening, leveraging the thieno[2,3-b]pyridine core's established activity against targets such as PIM-1, DRAK2, and PfGSK-3 [1].

Synthesis of 4-Aminothieno[2,3-b]pyridine-Based CNS-Penetrant Candidates

The 84% Buchwald–Hartwig amination yield enables efficient installation of cyclic amine moieties (e.g., piperidine, morpholine) at the 4-position [1]. This is particularly valuable for generating CNS-penetrant candidates, where basic amine groups are frequently required for optimal pharmacokinetic properties, and the thieno[2,3-b]pyridine scaffold's favorable physicochemical profile (XLogP3 = 2.9, tPSA = 41.1 Ų) [2] supports brain penetration predictions.

Bioisosteric Replacement of Pyrrolo[2,3-b]pyridine in Lead Optimization

As noted by Lucas et al., the thieno[2,3-b]pyridine scaffold serves as a direct bioisostere for pyrrolo[2,3-b]pyridine [1]. 4-Bromothieno[2,3-b]pyridine provides the synthetic handle needed to rapidly generate matched molecular pairs comparing the two scaffolds, enabling medicinal chemists to evaluate potency, selectivity, and ADME property differences without lengthy de novo synthesis.

Selective Antimalarial Agent Development Targeting PfGSK-3

Thieno[2,3-b]pyridine derivatives bearing halogen substitution at the 4-position have been identified as selective inhibitors of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) over the human orthologue [3]. 4-Bromothieno[2,3-b]pyridine serves as a direct precursor for structure-activity relationship studies in this therapeutic area, where the 4-position substitution pattern has been shown to modulate selectivity between parasitic and human kinases [3].

Quote Request

Request a Quote for 4-bromothieno[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.